molecular formula C7H9FN2O B13603812 (S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol

(S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B13603812
M. Wt: 156.16 g/mol
InChI Key: MBNUBIXCAKWNQX-ZCFIWIBFSA-N
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Description

(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is a chiral compound with a fluoropyridine moiety. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with 6-fluoropyridine as the starting material.

    Nucleophilic Substitution: The fluorine atom on the pyridine ring is substituted with an amino group through a nucleophilic substitution reaction.

    Reduction: The resulting intermediate is then reduced to introduce the hydroxyl group, forming the final product.

Industrial Production Methods

Industrial production methods for (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts to facilitate the reduction process.

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to modify the functional groups.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Including halogenating agents or other nucleophiles for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Modified alcohols or amines.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol: Similar structure with a chlorine atom instead of fluorine.

    (2S)-2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol: Similar structure with a bromine atom instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom in (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro and bromo analogs.

This detailed article provides a comprehensive overview of (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1

InChI Key

MBNUBIXCAKWNQX-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=NC=C1[C@@H](CO)N)F

Canonical SMILES

C1=CC(=NC=C1C(CO)N)F

Origin of Product

United States

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